1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone
Overview
Description
1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone typically involves multiple steps. One common method includes the reaction of 1-(diphenylmethyl)piperazine with a suitable acylating agent under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the diphenylmethyl-piperazine core but lacks the additional phenyl and carbonyl groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring with different substituents, used as an acetylcholinesterase inhibitor.
Uniqueness
1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with diphenylmethyl and phenyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c35-30(24-25-12-4-1-5-13-25)28-18-10-11-19-29(28)32(36)34-22-20-33(21-23-34)31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-19,31H,20-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUCRHXCHYJIEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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